Product packaging for herpes simplex virus type 1 protein UL9(Cat. No.:CAS No. 115004-77-8)

herpes simplex virus type 1 protein UL9

Cat. No.: B1167111
CAS No.: 115004-77-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Herpes Simplex Virus Type 1 Genomic Organization and Lytic Replication Cycle

The genome of Herpes Simplex Virus Type 1 is a large, linear, double-stranded DNA molecule of approximately 152 kilobase pairs (kbp). pnas.orgbiologists.com This genome is characterized by a unique structure, consisting of two covalently linked segments: a unique long (UL) region and a unique short (US) region. pnas.orgbiologists.comnih.gov Each of these unique sequences is flanked by inverted repeat sequences. nih.gov The genome contains three origins of replication: one located in the UL region (OriL) and two identical origins (OriS) found within the inverted repeats flanking the US region. nih.govnih.gov

Upon infection of a host cell, HSV-1 can enter one of two life cycles: lytic or latent. The lytic replication cycle, which occurs primarily in epithelial cells, is a productive cycle resulting in the generation of new infectious virions. pnas.orgasm.org This cycle is characterized by a temporally regulated cascade of gene expression, divided into immediate-early (α), early (β), and late (γ) genes. nih.gov The immediate-early genes, activated by the viral tegument protein VP16, encode regulatory proteins. nih.govyoutube.com The early genes, which include the components of the DNA replication machinery, are then expressed. nih.govyoutube.com Following the replication of the viral DNA, the late genes are transcribed, producing the structural proteins necessary for virion assembly. nih.govyoutube.com The entire process of lytic replication takes place within the nucleus of the host cell. nih.gov

Identification and Essentiality of Herpes Simplex Virus Type 1 Origin-Binding Protein UL9

Seven viral proteins have been identified as essential for HSV-1 origin-dependent DNA replication. pnas.orgpnas.org These core replication proteins are:

Protein Gene Function
Origin-Binding ProteinUL9Recognizes and binds to the viral origins of replication (OriS and OriL). pnas.orgpnas.org
Single-Stranded DNA-Binding ProteinICP8 (UL29)Binds to single-stranded DNA, preventing re-annealing and protecting it from degradation. nih.govasm.org
DNA Polymerase (catalytic subunit)UL30Synthesizes new viral DNA strands. nih.gov
Processivity FactorUL42Increases the processivity of the DNA polymerase. nih.gov
Helicase-Primase ComplexUL5, UL8, UL52Unwinds the viral DNA and synthesizes RNA primers for DNA synthesis. nih.govasm.org

The UL9 protein is absolutely essential for the initiation of viral DNA replication. pnas.orgnih.gov Its primary and indispensable function is to specifically recognize and bind to the DNA sequences within the viral origins of replication, OriS and OriL. pnas.orgpnas.org This binding event is the first crucial step in the assembly of the replication machinery at the origin. Studies have shown that the overexpression of UL9 can be inhibitory to HSV-1 infection, suggesting that its activity is tightly regulated during the viral life cycle. nih.gov

Historical Context of UL9 Protein Discovery and Initial Biochemical Characterization

The discovery of the UL9 protein as the origin-binding protein (OBP) was a significant milestone in understanding HSV-1 DNA replication. Early studies identified a protein activity in extracts of HSV-1 infected cells that specifically bound to the viral origins of replication. pnas.org Subsequent research, utilizing a baculovirus expression system to produce the UL9 protein, definitively demonstrated that the product of the UL9 gene was indeed the origin-binding protein. pnas.orgpnas.org These experiments showed that the expressed UL9 protein specifically bound to both oriS and oriL. pnas.orgpnas.org

Initial biochemical characterization of the purified UL9 protein revealed several key enzymatic activities. It was found to exist predominantly as a homodimer in solution. nih.govnih.govresearchgate.net Crucially, UL9 was shown to possess intrinsic ATP-dependent DNA helicase activity, enabling it to unwind short stretches of duplex DNA. nih.govnih.gov This helicase activity is stimulated by the viral single-stranded DNA-binding protein, ICP8. nih.govnih.gov Furthermore, UL9 exhibits ATPase activity, which is triggered by its interaction with single-stranded DNA. nih.govnih.gov The apparent molecular weight of the UL9 protein was determined to be approximately 82,000 Da. pnas.orgpnas.org DNase I footprinting analysis revealed that UL9 interacts with two related sites on oriS, which are located on each arm of a nearly perfect palindrome. pnas.orgpnas.org

Properties

CAS No.

115004-77-8

Molecular Formula

C5H3NS

Synonyms

herpes simplex virus type 1 protein UL9

Origin of Product

United States

Ii. Molecular Architecture and Functional Domains of Herpes Simplex Virus Type 1 Protein Ul9

Domain Organization and Conserved Motifs within the UL9 Protein

The UL9 protein is a 94-kDa protein comprised of 851 amino acids. asm.org Its architecture is distinctly bipartite, with specialized functions localized to its N- and C-terminal regions. researchgate.net This modular organization allows for the coordinated execution of its various biochemical activities.

The N-terminal region of UL9, encompassing approximately the first 534 residues, constitutes the helicase domain. asm.orguconn.edu This domain is responsible for the protein's ATPase and helicase activities. nih.govnih.gov Based on sequence analysis, UL9 is classified as a member of Superfamily II (SF2) of helicases. nih.govnih.gov Characteristic of this superfamily, the N-terminal domain of UL9 contains seven conserved helicase motifs. nih.govasm.orguconn.edu These motifs are crucial for the enzymatic functions of the protein, and mutations within five of these seven motifs have been shown to inactivate UL9's function in vivo. nih.govasm.org

Conserved Helicase Motifs in UL9 (Superfamily II)
Motif I
Motif Ia
Motif II
Motif III
Motif IV
Motif V
Motif VI

The C-terminal one-third of the UL9 protein, specifically residues 564 to 832, harbors the sequence-specific DNA binding domain. asm.orguconn.edu This domain is responsible for recognizing and binding to specific DNA sequences, known as box I and box II, within the HSV-1 origins of replication. asm.org The ability of UL9 to bind cooperatively to these sites is thought to be important for inducing structural distortions in the origin DNA, a critical step in the initiation of DNA synthesis. asm.org While the C-terminal domain is sufficient for origin binding, the N-terminal region can modulate this activity. asm.org

Within the C-terminal DNA binding domain, a specific and highly conserved sequence element, the RVKNL motif (amino acids 756-760), has been identified as being essential for origin-specific DNA binding. uconn.edu This motif plays a pivotal role in the precise recognition of the viral origin sequences, ensuring that DNA replication is initiated at the correct locations within the viral genome. uconn.edu Mutations in this motif can abrogate the ability of UL9 to bind to the origin, thereby inhibiting viral replication.

Structural Determinants for Catalytic Activities of UL9

The enzymatic activities of UL9 are dependent on specific amino acid residues located within its N-terminal helicase domain. These residues are integral to the protein's ability to hydrolyze ATP and unwind DNA.

The DNA-dependent ATPase activity of UL9 is intrinsically linked to its helicase function and is fueled by the hydrolysis of ATP. nih.gov This activity is dependent on the conserved helicase motifs within the N-terminal domain. nih.gov Research has shown that mutations in motifs I, II, and VI affect the ATPase activity of UL9. nih.gov These motifs contain specific residues that are directly involved in ATP binding and hydrolysis, and their alteration can significantly impair the protein's ability to function as a molecular motor. While the full-length UL9 protein exhibits ATPase activity, a truncated version containing only the N-terminal 535 amino acids is also capable of this function, indicating that the C-terminal domain is not required for ATP hydrolysis. nih.gov

The 3'-to-5' helicase activity of UL9 is responsible for unwinding the duplex DNA at the origin of replication. asm.org This activity is also governed by the conserved motifs within the N-terminal domain. nih.govnih.gov Mutations in motifs I, II, III, IV, and VI have been demonstrated to be critical for helicase function, with mutations in all but motif III completely abolishing helicase activity. nih.gov The helicase activity of UL9 can be stimulated by the HSV-1 single-stranded DNA-binding protein, ICP8. nih.govnih.gov The N-terminal 533 residues of UL9 are sufficient for its helicase activity, further highlighting the functional independence of the N-terminal domain for this catalytic role. nih.govnih.gov

Functional DomainResidue Range (approximate)Key FunctionsConserved Motifs/Elements
N-Terminal Helicase Domain1-534DNA-dependent ATPase activity, 3'-to-5' DNA helicase activitySuperfamily II helicase motifs I, Ia, II, III, IV, V, VI
C-Terminal DNA Binding Domain564-832Sequence-specific DNA binding to viral origins of replicationRVKNL motif

Structural Elements Mediating Protein-Protein Interactions of UL9

The Herpes Simplex Virus Type 1 (HSV-1) protein UL9 is a multifunctional entity, playing a pivotal role in the initiation of viral DNA replication. Its ability to interact with a variety of other viral and cellular proteins is crucial for the assembly of the replication machinery at the viral origins of replication. These interactions are mediated by specific structural elements and domains within the UL9 protein.

UL9 is organized into two primary functional domains: an N-terminal domain (approximately amino acids 1-534) and a C-terminal domain (approximately amino acids 535-851). nih.gov Both domains are critically involved in mediating the protein-protein interactions necessary for viral replication.

UL9-UL9 Interaction and Dimerization:

A key characteristic of UL9 is its ability to form stable dimers in solution. nih.gov This dimerization is essential for its function. While the C-terminal DNA-binding domain exists as a monomer, the full-length protein behaves as a dimer, indicating that the dimerization domain resides within the N-terminal region. nih.gov Research suggests a "head-to-tail" model for UL9 dimerization, where the N-terminus of one UL9 molecule interacts directly with the C-terminus of another. nih.gov Specific regions have been identified as crucial for this interaction: residues 293-321 in the N-terminus and residues 600-800 in the C-terminus are necessary for this efficient interaction. nih.gov This intermolecular interaction is fundamental for the cooperative binding of UL9 to the viral origin of replication. asm.org

Interaction with Viral Replication Proteins:

The N-terminal domain of UL9 is a hub for interactions with other essential viral replication proteins. It contains the interaction domains for two components of the viral replication machinery:

UL8: A component of the helicase-primase complex. nih.gov

UL42: The processivity factor for the viral DNA polymerase. nih.govasm.org

The interaction with these proteins is thought to be crucial for the recruitment and proper assembly of the replication fork at the origin.

Conversely, the C-terminal domain of UL9 is responsible for interacting with the single-stranded DNA-binding protein, UL29 (also known as ICP8) . nih.govnih.gov This interaction is critical for the unwinding of the origin DNA, a necessary step for the initiation of DNA synthesis. tandfonline.com The C-terminal 27 amino acids of UL9 are essential for binding to ICP8. nih.gov

Interaction with Cellular Proteins:

In addition to its interactions with viral proteins, UL9 also engages with host cellular machinery. A notable interaction is with the 180-kDa catalytic subunit of the cellular DNA polymerase alpha-primase . nih.gov This interaction, detectable by immunoprecipitation and gel mobility shift assays, suggests that HSV-1 co-opts cellular replication enzymes for its own propagation. nih.gov

The following table summarizes the key protein-protein interactions of UL9 and the structural domains involved:

Interacting ProteinUL9 Domain/Region InvolvedFunctional Significance
UL9 (Dimerization)N-terminus (residues 293-321) and C-terminus (residues 600-800)Cooperative binding to the origin of replication
UL8 (Helicase-primase component)N-terminal domainAssembly of the replication fork
UL42 (Polymerase processivity factor)N-terminal domainAssembly of the replication fork
UL29 (ICP8 - Single-stranded DNA-binding protein)C-terminal domain (C-terminal 27 amino acids)Origin DNA unwinding
Cellular DNA Polymerase AlphaNot fully characterizedRecruitment of host replication machinery

The intricate network of protein-protein interactions mediated by the distinct structural domains of UL9 underscores its central role in orchestrating the complex process of HSV-1 DNA replication. These interactions ensure the timely and coordinated assembly of the viral replisome at the origins of replication, leading to the successful propagation of the virus.

Iii. Mechanistic Roles of Herpes Simplex Virus Type 1 Protein Ul9 in Viral Dna Replication Initiation

Specific Recognition and Binding of UL9 to HSV-1 Origins of Replication (oriS and oriL)

The HSV-1 genome contains three origins of replication: two identical copies of oriS located in the short inverted repeat regions and one copy of oriL situated in the long unique region. nih.gov The UL9 protein is tasked with specifically identifying and binding to these origin sequences to initiate DNA replication. nih.govnih.gov This recognition is a highly selective process, ensuring that replication begins only at these designated sites. The binding of UL9 to the origins covers approximately 120 base pairs of DNA. nih.gov Electron microscopy studies have revealed that upon binding, UL9 can induce a significant bend in the DNA, suggesting that the DNA wraps around or is condensed by the protein. nih.govnih.gov This initial binding event is a prerequisite for all subsequent steps in replication initiation.

UL9 exists as a homodimer in solution. nih.govnih.gov This dimeric structure is fundamental to its function, as it binds to the origin of replication in a cooperative manner. nih.govasm.org The cooperative nature of the binding means that the binding of one UL9 dimer to a site on the origin enhances the affinity for subsequent UL9 dimers to bind to adjacent sites. nih.gov This results in a stable nucleoprotein complex at the origin. nih.gov While UL9 binds as a dimer, studies have suggested that only one of the two monomers makes direct contact with the DNA at a given binding site. nih.gov This cooperative binding of UL9 dimers is crucial for inducing structural distortions within the origin, which is a key step in the initiation process. nih.govasm.org

The minimal oriS sequence contains specific recognition motifs for UL9, known as Box I, Box II, and Box III. biorxiv.orgnih.gov Box I and Box II are highly conserved, palindromic sequences that serve as the primary, high-affinity binding sites for UL9. nih.govresearchgate.netnih.gov The interaction with both Box I and Box II is essential for efficient origin activity; deletion of either site severely impairs or abolishes DNA replication. nih.gov Box III is a related, lower-affinity binding site located near Box I. biorxiv.orgnih.gov

The binding of UL9 to Box I and Box II is a highly specific and crucial interaction. asm.orgnih.gov These two sites are separated by an AT-rich spacer region. biorxiv.orgresearchgate.net The binding of UL9 dimers to these boxes is thought to loop out the intervening AT-rich DNA, bringing the two sites into closer proximity. researchgate.netnih.gov Although some recent single-molecule studies have questioned the efficiency of this looping on short DNA templates, the distortion of the origin remains a central part of the model. biorxiv.org The C-terminal domain of UL9 is responsible for this sequence-specific DNA binding. nih.govresearchgate.net

UL9 Binding SiteAffinityRole in ReplicationReference
Box I HighEssential for origin activity nih.govnih.gov
Box II HighRequired for efficient replication nih.gov
Box III LowContributes to full origin activity biorxiv.orgnih.govnih.gov

ATP-Dependent DNA Unwinding Activity of UL9 Helicase

Beyond its role as an origin-binding protein, UL9 possesses intrinsic DNA helicase activity. nih.govnih.gov This enzymatic function is critical for unwinding the double-stranded DNA at the origin, a process that requires energy derived from ATP hydrolysis. nih.govresearchgate.net UL9 is a member of the Superfamily II (SF2) of helicases, characterized by several conserved motifs within its N-terminal domain that are essential for its helicase and ATPase activities. nih.govnih.gov The unwinding activity of UL9, in conjunction with the viral single-stranded DNA-binding protein ICP8, creates the single-stranded DNA template necessary for the assembly of the rest of the replication machinery. asm.orgresearchgate.net

Helicases are molecular motors that translocate along a nucleic acid strand in a specific direction. nih.govqmul.ac.uk UL9 exhibits a 3' to 5' polarity, meaning it moves along the DNA strand in that direction while unwinding the duplex. nih.govnih.gov This directionality is a fundamental property of the enzyme, dictating how it engages with the replication fork. nih.govwikipedia.org The 3' to 5' movement is characteristic of many helicases involved in DNA replication and repair. qmul.ac.uknih.gov This specific directionality ensures the coordinated progression of the replication fork once the full replisome is assembled.

The binding of UL9 to its recognition sites at the origin induces significant structural changes in the DNA. nih.govresearchgate.net A key target for this distortion is the AT-rich spacer located between Box I and Box II. biorxiv.orgresearchgate.net This region is inherently less stable than GC-rich sequences, making it susceptible to unwinding. UL9 binding facilitates the looping and distortion of this spacer, causing localized melting of the DNA helix. researchgate.netnih.gov This process is enhanced by the energy from ATP hydrolysis and the presence of supercoiled DNA. nih.govnih.gov The conformational changes induced by UL9, including DNA bending and the formation of stem-loop structures, are critical for exposing single-stranded regions. nih.gov These exposed single strands then become binding sites for ICP8 and the helicase-primase complex, paving the way for the initiation of DNA synthesis. nih.govasm.org

Assembly of the Pre-Replication Complex and Replisome Recruitment

The initial binding and unwinding of the origin by UL9 is the first step in a multi-protein assembly process. nih.gov UL9 acts as a scaffold, recruiting other essential viral replication proteins to the origin to form a pre-replication complex (pre-RC). researchgate.net This complex includes the single-stranded DNA-binding protein, ICP8, and the heterotrimeric helicase-primase complex (UL5/UL8/UL52). nih.govnih.gov ICP8 is thought to stimulate the helicase activity of UL9 and coats the unwound single-stranded DNA. nih.govasm.org

The UL9-ICP8-origin complex then facilitates the recruitment of the helicase-primase. asm.orgresearchgate.net The UL5/UL8/UL52 complex is the main replicative helicase responsible for extensive unwinding of the viral genome ahead of the replication fork and for synthesizing short RNA primers. asm.orgnih.gov The final step in assembling a functional replisome is the recruitment of the viral DNA polymerase, composed of the catalytic subunit UL30 and its processivity factor UL42. researchgate.netnih.gov The ordered assembly of these components at the origin, initiated by UL9, ensures that viral DNA replication proceeds efficiently and accurately. nih.gov

Protein ComponentFunction in Pre-Replication/Replisome AssemblyReference
UL9 Origin recognition, initial DNA unwinding, recruitment of other replication proteins nih.govnih.govnih.gov
ICP8 (UL29) Binds single-stranded DNA, stimulates UL9 helicase activity nih.govasm.org
UL5/UL8/UL52 Complex Main replicative helicase, RNA primer synthesis asm.orgnih.gov
UL30/UL42 Complex Viral DNA polymerase, processive DNA synthesis researchgate.netnih.gov

Putative Role of UL9 in DNA Looping and Intermolecular DNA Tethering

The initiation of Herpes Simplex Virus Type 1 (HSV-1) DNA replication involves a series of complex molecular events at the viral origins of replication, oriS and oriL. Central to this process is the origin-binding protein, UL9. For decades, a prevailing model suggested that UL9 facilitates the unwinding of the origin by binding to two specific sites and inducing a loop in the intervening DNA. However, recent research has challenged this model, suggesting alternative functions for UL9, including the tethering of separate DNA molecules.

A long-standing hypothesis proposed that UL9 binds specifically to two high-affinity sites, Box I and Box II, within the oriS sequence. biorxiv.orgresearchgate.net This binding was thought to mediate the looping and distortion of the AT-rich DNA located between these sites. biorxiv.orgnih.gov This structural change, in turn, was believed to facilitate the assembly of other replication factors and initiate DNA unwinding. biorxiv.orgresearchgate.net Early evidence from nuclease footprinting assays demonstrated that UL9 binds to two distinct sites and loops the DNA between them, a process that appeared independent of the DNA's topology. nih.gov Further studies using electron microscopy observed that UL9 binding could extrude DNA stem-loops from the protein complex at oriS and that these loops could contain several hundred to over a thousand base pairs. nih.gov These observations provided direct evidence for origin-specific unwinding and the formation of complex DNA structures by UL9. nih.gov

Despite this evidence, recent investigations using single-molecule techniques have provided a more nuanced and, in some aspects, contradictory view. biorxiv.orgresearchgate.netbiorxiv.org These studies directly tested the UL9-induced oriS-looping model and surprisingly found that UL9 does not efficiently loop DNA containing the oriS sequence. biorxiv.orgresearchgate.net Instead, the research demonstrated that UL9 is capable of forming large DNA loops very efficiently at non-origin sequences. biorxiv.orgresearchgate.netbiorxiv.org This suggests that while UL9 possesses DNA looping capabilities, this function may not be specific to the origin of replication as previously thought.

An alternative or additional role for UL9 that has gained evidential support is its ability to tether DNA molecules intermolecularly. biorxiv.orgresearchgate.net This function involves UL9 complexes binding to two distinct DNA molecules and holding them together in trans. researchgate.netnih.gov Electron microscopy studies first hinted at this possibility, showing that UL9 nucleoprotein complexes could interact with each other to form dimer DNA molecules, with the DNA strands aligned predominantly in a parallel orientation. nih.gov

More recent single-molecule experiments have directly demonstrated this tethering capability, showing that UL9 can effectively tether two separate oriS DNA molecules. biorxiv.orgresearchgate.net Based on these findings, it has been proposed that UL9's ability to tether DNA intermolecularly may play a role in HSV-1-mediated DNA recombination. biorxiv.orgresearchgate.net After entering the nucleus, the linear HSV-1 genome circularizes through end recombination, and during replication, large concatemers are formed, suggesting that recombination is a key part of the replication process. biorxiv.org The intermolecular tethering by UL9 could facilitate these recombination events, representing an alternative function to the classical origin-looping model for replication initiation. biorxiv.orgresearchgate.netbiorxiv.org

Table 1: Comparison of Research Findings on UL9-Mediated DNA Looping

Aspect Classical Looping Model Recent Single-Molecule Findings
Looping Specificity UL9 was proposed to specifically bind Box I and Box II within the oriS origin sequence, looping the intervening DNA. biorxiv.orgnih.gov UL9 does not loop oriS DNA efficiently. biorxiv.orgresearchgate.net However, it can form large DNA loops very efficiently at non-origin sequences. researchgate.netbiorxiv.org
Supporting Evidence Electron microscopy showed UL9 forming stem-loops at oriS. nih.gov Nuclease footprinting assays also supported the looping of DNA between the two binding sites. nih.gov Single-molecule approaches directly tested the looping hypothesis and found it to be inefficient at the origin. biorxiv.orgresearchgate.net
Proposed Function The looping and distortion of the origin's AT-rich region was thought to facilitate access for other replication initiation factors. biorxiv.orgresearchgate.netnih.gov The function of non-origin looping is still under investigation, but the primary role in initiation is questioned. An alternative role in recombination is proposed based on tethering capabilities. biorxiv.orgresearchgate.net

Table 2: Experimental Evidence for UL9-Mediated Intermolecular DNA Tethering

Experimental Technique Key Observation Proposed Significance Reference(s)
Electron Microscopy UL9 nucleoprotein complexes were observed interacting in trans with other UL9 complexes, forming dimer DNA molecules. nih.gov Provided early evidence for intermolecular interactions between UL9-bound DNA molecules. nih.gov nih.gov
Single-Molecule Assays (TIRF Microscopy) UL9 was shown to be capable of capturing a second DNA molecule from solution and tethering it to an immobilized DNA molecule. biorxiv.orgresearchgate.net Directly demonstrates that UL9 can tether two distinct DNA molecules, including two oriS molecules. biorxiv.orgresearchgate.net biorxiv.orgresearchgate.net
Proposed Biological Role The tethering of separate DNA molecules by UL9 may facilitate HSV-1-mediated DNA recombination, a process crucial for genome circularization and the formation of concatemers during replication. biorxiv.orgresearchgate.net Suggests an alternative or complementary role for UL9 beyond the classical model of replication initiation via origin looping. biorxiv.orgresearchgate.netbiorxiv.org biorxiv.orgresearchgate.netbiorxiv.org

Iv. Intermolecular Interactions of Herpes Simplex Virus Type 1 Protein Ul9

Interactions with Core Viral DNA Replication Proteins

UL9 physically associates with several essential viral DNA replication proteins, including the single-stranded DNA binding protein ICP8, the DNA polymerase processivity factor UL42, and the helicase-primase complex accessory protein UL8. nih.govnih.gov These interactions are crucial for the initiation of viral DNA synthesis, facilitating the ordered assembly of the replication machinery at the viral origins of replication. researchgate.netnih.gov

The interaction between UL9 and the major HSV-1 single-stranded DNA (ssDNA) binding protein, ICP8, is one of the most well-characterized and critical partnerships in viral replication. researchgate.netnih.gov This functional stimulation is a direct result of a tight and specific physical interaction between the two proteins. nih.govnih.gov Protein-affinity chromatography has demonstrated the specific binding of purified UL9 to immobilized ICP8 and vice versa, confirming a direct and stable complex formation. nih.govnih.gov This complex is thought to be central to the unwinding of the viral origins of DNA replication. nih.gov

The association with ICP8 significantly enhances the intrinsic enzymatic activities of UL9. uniprot.org Both the DNA helicase and the DNA-dependent ATPase activities of UL9 are substantially stimulated by this interaction. nih.govnih.gov ICP8 increases the rate and amount of DNA that UL9 can unwind and also boosts the processivity of its 3'-to-5' helicase activity. nih.govnih.gov Studies have shown that ICP8 causes maximal stimulation of DNA unwinding when at equimolar concentrations with UL9, indicating the active form is a 1:1 complex. nih.gov

One proposed mechanism for this stimulation is that ICP8 acts as a positive regulator by neutralizing an inhibitory region within UL9, thereby increasing the efficiency with which ATP hydrolysis is coupled to the translocation and unwinding of DNA. uniprot.org Another aspect of this interaction is that ICP8 tethers the UL9 protein to the DNA substrate, preventing its dissociation and thereby increasing its processivity. nih.gov Interestingly, the ssDNA binding activity of ICP8 itself is not essential for the enhancement of UL9 helicase activity in vitro. nih.gov

Table 1: Effect of ICP8 on UL9 Enzymatic Activities

UL9 ActivityEffect of ICP8 InteractionKey FindingsReferences
Helicase ActivityStimulatedIncreases rate, amount, and processivity of DNA unwinding. Maximal stimulation at a 1:1 molar ratio. nih.govnih.gov
ATPase ActivityStimulatedEnhances DNA-dependent ATP hydrolysis, which fuels helicase translocation. nih.govnih.gov

The physical interaction with ICP8 is mapped to a specific region of the UL9 protein. The extreme C-terminal portion of UL9 is essential for this binding. nih.gov A mutant version of UL9 lacking the final 27 amino acids (UL9DM27) exhibits a significantly reduced affinity for ICP8. nih.gov This C-terminal deletion mutant, while retaining its ability to bind DNA and its inherent enzymatic functions, is not stimulated by ICP8. nih.gov This demonstrates the critical role of the UL9 C-terminus in mediating the functional interaction with ICP8, which is vital for origin-dependent DNA replication in vivo. nih.gov

UL9 also forms a stable, DNA-independent complex with UL42, the processivity factor for the viral DNA polymerase. This interaction was confirmed through co-immunoprecipitation and affinity chromatography experiments. The N-terminal region of UL9, specifically the first 533 amino acids, is sufficient for this binding, although with a reduced affinity compared to the full-length protein.

The physical interaction between UL9 and UL42 results in the enhancement of UL9's 3'-to-5' helicase activity on partially duplex DNA substrates. nih.govresearchgate.net However, the mechanism of enhancement by UL42 differs from that of ICP8. UL42 enhances UL9's helicase activity primarily at subsaturating concentrations of UL9 with respect to the DNA. nih.gov This suggests that UL42 does not alter the intrinsic catalytic activity of UL9 but rather facilitates the loading of UL9 onto the DNA substrate. nih.gov By increasing the ability of UL9 to load onto DNA, UL42 helps it assemble into a functional complex capable of unwinding the duplex DNA. nih.gov Unlike ICP8, UL42 does not significantly reduce the lag period before unwinding begins. nih.gov These distinct mechanisms suggest that ICP8 and UL42 may act synergistically to regulate UL9 function during the initiation of DNA replication. nih.gov

Table 2: Comparison of UL9 Interaction with ICP8 and UL42

FeatureUL9-ICP8 InteractionUL9-UL42 InteractionReferences
UL9 Binding RegionC-terminal 27 amino acidsN-terminal 533 amino acids nih.gov
Effect on UL9 Helicase ActivityStimulates at all UL9 concentrationsEnhances at subsaturating UL9 concentrations nih.gov
Proposed MechanismIncreases processivity and coupling of ATP hydrolysis to unwindingFacilitates loading of UL9 onto DNA nih.govnih.govuniprot.org
DNA Dependence of Interaction-DNA-independent

UL9 physically interacts with UL8, a non-catalytic component of the heterotrimeric helicase-primase complex (UL5-UL8-UL52). nih.govresearchgate.net This interaction is mediated by the N-terminal region of UL9, specifically within the first 535 amino acid residues. nih.gov While the precise functional consequence of this interaction has not been fully elucidated, it is hypothesized to play a crucial role in the assembly of the replication fork. nih.gov The physical link between UL9 and UL8 could serve to recruit the helicase-primase complex to the replication origins that have been recognized and opened by the action of UL9. nih.govuniprot.org This interaction ensures the timely delivery of the helicase-primase to the site of DNA unwinding, allowing for the subsequent synthesis of RNA primers required to initiate DNA synthesis.

UL9-UL42 (DNA Polymerase Processivity Factor) Interactions

Interactions with Host Cellular Factors

UL9 engages with various host cell proteins to facilitate viral replication. These interactions can modulate UL9's activity, stability, and its ability to recruit the necessary components for DNA synthesis.

Research has identified several key host cellular proteins that physically associate with the HSV-1 UL9 protein. One of the most significant interacting partners is the neural F-box protein NFB42, also known as FBX2. nih.gov This interaction was initially discovered using a yeast two-hybrid screen and later confirmed through in vitro co-immunoprecipitation. nih.gov The association is specific, with the phosphorylated form of UL9 being the target for NFB42 binding. nih.gov F-box proteins like NFB42 are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complexes, which target proteins for degradation. nih.gov

Another critical host factor that interacts with UL9 is the 180-kDa catalytic subunit of the cellular DNA polymerase alpha-primase. nih.gov This interaction has been demonstrated through multiple methods, including co-immunoprecipitation with antibodies against either protein and gel mobility shift assays of an origin-UL9 protein complex. nih.gov

Table 1: Host Cellular Proteins Interacting with HSV-1 UL9

Interacting Host Protein Method of Identification Reference(s)
NFB42 (FBX2) Yeast two-hybrid screen, Co-immunoprecipitation nih.gov
DNA Polymerase Alpha Co-immunoprecipitation, Gel mobility shift assay nih.gov

The interactions between UL9 and host factors have profound effects on the progression of HSV-1 infection.

The binding of NFB42 to phosphorylated UL9 targets the viral protein for polyubiquitination by the SCF ubiquitin ligase complex. nih.gov This marking leads to the subsequent degradation of UL9 via the 26S proteasome pathway. nih.govnih.gov This process of targeted degradation is believed to be a crucial mechanism for regulating the levels of UL9 within the host cell. By breaking down the replication initiator protein, the host cell can suppress viral DNA synthesis. This interaction is particularly relevant in neuronal cells, where NFB42 is enriched, suggesting a potential mechanism for the establishment and maintenance of HSV-1 latency. nih.govnih.gov

Conversely, the interaction between UL9 and DNA polymerase alpha appears to be a pro-viral activity. This association stimulates the activity of the DNA polymerase. nih.gov By recruiting the host's DNA polymerase alpha to the viral origin of replication, UL9 effectively hijacks the cellular replication machinery to initiate the synthesis of the viral genome. nih.gov This suggests that while some host interactions are antagonistic to the virus, others are essential for it to successfully replicate. nih.gov

UL9 Oligomerization and its Functional Implications (e.g., Dimerization)

Beyond its interactions with host proteins, the self-association of UL9 into oligomeric forms, primarily homodimers, is integral to its function. In solution, the 94-kDa UL9 monomer readily forms a homodimer. researchgate.net This dimerization is not merely a structural feature but is essential for its DNA-binding and replication-initiation activities.

Residues within the N-terminal region of the UL9 protein are required for both dimerization and the cooperative binding of the protein to the viral origins of replication (oriS). nih.gov The ability of UL9 to form dimers is functionally linked to its capacity to bind specifically and cooperatively to the two UL9-binding sites (I and II) within the oriS. nih.govnih.gov

Electron microscopy studies have shown that when UL9 binds to the origin, it forms a large nucleoprotein complex, covering a significant stretch of DNA. nih.gov These UL9-DNA complexes can then interact with other UL9-DNA complexes in a process known as "in trans" interaction. This leads to the formation of dimerized DNA molecules, physically linked at the site of UL9 binding. nih.gov This oligomerization of UL9 at the origin of replication is thought to induce conformational changes in the DNA, such as wrapping or condensation, which is a critical step in unwinding the DNA and assembling the replication machinery. nih.gov Therefore, the dimerization and higher-order oligomerization of UL9 are functionally indispensable for the initiation of HSV-1 DNA replication.

V. Regulation of Herpes Simplex Virus Type 1 Protein Ul9 Activity and Stability

Post-Translational Modifications of UL9 Protein

Post-translational modifications (PTMs) are crucial for modulating the function, stability, and interactions of the UL9 protein. The primary PTMs identified for UL9 are phosphorylation and ubiquitination, which are often interlinked processes that dictate the protein's fate.

The HSV-1 UL9 protein undergoes phosphorylation during viral infection. This modification is not a static event but is dynamically regulated, with evidence suggesting that an HSV-1 early gene function is required for this process. While UL9 can be minimally phosphorylated when expressed alone, its phosphorylation is significantly enhanced in the presence of other viral factors, indicating a dependence on the viral life cycle progression.

A key consequence of UL9 phosphorylation is its role in mediating interactions with host cell proteins. Specifically, the phosphorylated form of UL9 is recognized by the neural F-box protein NFB42. This interaction is a critical prerequisite for the subsequent ubiquitination and degradation of UL9, suggesting that phosphorylation acts as a molecular switch that targets UL9 for removal.

Following phosphorylation and interaction with NFB42, the UL9 protein is targeted for polyubiquitination. NFB42 is a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This complex facilitates the covalent attachment of multiple ubiquitin molecules to UL9.

The polyubiquitinated UL9 is then recognized and degraded by the host cell's 26S proteasome. This degradation pathway serves as a crucial mechanism for downregulating UL9 levels. Treatment of cells with proteasome inhibitors, such as MG132, leads to an accumulation of UL9, confirming its degradation via this pathway. This process is thought to be particularly important in neuronal cells, where the high expression of NFB42 may contribute to the establishment of HSV-1 latency by promoting the degradation of the replication-initiator protein UL9 nih.gov.

Regulatory Process Key Interacting Factors Outcome for UL9
Phosphorylation HSV-1 early gene productsPrimes UL9 for interaction with NFB42
Ubiquitination NFB42 (F-box protein), SCF ubiquitin ligase complexPolyubiquitination of UL9
Degradation 26S ProteasomeRemoval of UL9 protein

Regulation of UL9 Protein Levels during Viral Life Cycle

The concentration of UL9 protein is tightly regulated throughout the different phases of the HSV-1 life cycle. UL9 is essential for the initiation of origin-dependent DNA replication, a process that occurs early in the lytic cycle nih.gov. However, sustained high levels of UL9 can be inhibitory to the later stages of viral replication and plaque formation asm.org. Therefore, its downregulation is as important as its initial expression.

During the lytic cycle, which is characterized by the sequential expression of immediate-early, early, and late viral genes, UL9 is expressed as an early protein. Its activity is required to initiate DNA synthesis. However, as the infection progresses, the mode of DNA replication may switch to an origin-independent mechanism, rendering UL9 less critical and potentially detrimental nih.gov. The degradation of UL9 via the ubiquitin-proteasome pathway is a key mechanism for reducing its levels as the infection transitions to later phases.

In the context of latency, the degradation of UL9 in neuronal cells, facilitated by the neuronally enriched NFB42, is proposed as a mechanism to prevent the initiation of lytic replication and maintain the latent state nih.gov.

Allosteric Regulation and Conformational Dynamics of UL9

The activity of UL9 is not only regulated by its protein levels but also through allosteric mechanisms and conformational changes. UL9 exists as a homodimer in solution and its various activities, including DNA binding and helicase functions, are subject to modulation by other viral and cellular proteins, as well as by its interaction with DNA itself.

The UL9 protein has distinct N-terminal and C-terminal domains. The C-terminus is responsible for sequence-specific DNA binding to the viral origins of replication, while the N-terminus contains the helicase motifs and ATPase activity nih.gov. There is evidence to suggest that the DNA binding activity of UL9 is regulated by a conformational switch. It has been proposed that for infection to proceed efficiently, UL9 may need to transition from a DNA-binding to a non-DNA-binding state, and that sequences within the N-terminus play a role in this conformational change asm.orgnih.gov.

Furthermore, the interaction of UL9 with other viral replication proteins can modulate its activity. For instance, the HSV-1 single-stranded DNA-binding protein, ICP8, and the polymerase processivity factor, UL42, can enhance the helicase activity of UL9 nih.gov. The binding of UL9 to its DNA recognition site (Box I) induces a conformational change in the C-terminus of the protein, which is thought to be important for its interaction with ICP8 and the subsequent unwinding of the origin of replication nih.gov. These interactions and the resulting conformational adjustments represent a form of allosteric regulation, where binding at one site (e.g., by another protein) influences the activity at another site (e.g., the helicase domain). Recent single-molecule studies have also shed light on the dynamic nature of UL9's interaction with DNA, suggesting it can induce looping and bending, further highlighting the importance of its conformational flexibility in initiating DNA replication biorxiv.org.

Regulatory Factor Effect on UL9 Functional Consequence
N-terminal sequences Modulate DNA binding activityMay induce a switch from a DNA-binding to a non-binding state
ICP8 Enhances helicase activityPromotes unwinding of the origin of replication
UL42 Enhances helicase activityFacilitates DNA unwinding
DNA binding (Box I) Induces conformational change in C-terminusModulates interaction with ICP8

Vi. Genetic Analysis and Functional Dissection of Herpes Simplex Virus Type 1 Protein Ul9

Complementation Analysis of UL9 Mutants in Viral DNA Replication

Complementation assays are a cornerstone of genetic analysis, used to determine if a functional gene product can rescue the defect of a mutant. In the context of UL9, these tests typically involve using a UL9-null virus, such as hr94, to infect cells that are simultaneously supplied with a mutant version of the UL9 protein from a transfected plasmid. nih.govnih.gov

The ability of the mutant UL9 to support the replication of an origin-containing plasmid in this system is then measured. nih.gov This approach has provided direct evidence for the functional importance of specific domains and residues. nih.gov Studies have shown that most engineered mutants with substitutions in the conserved helicase motifs fail to complement the growth of the hr94 null virus. nih.gov This failure to complement correlates directly with a lack of helicase activity, underscoring that this enzymatic function is essential for the viral life cycle in vivo. nih.gov

Conversely, these same UL9 mutants (e.g., hr27, hr156, and hr94) can be successfully complemented by permissive cell lines that have been engineered to stably express the wild-type UL9 gene. nih.gov

Phenotypic Characterization of UL9 Deletion and Conditional Mutants

Beyond single-point mutations, deletion and conditional mutants have provided further insights into UL9's role.

Deletion Mutants: The UL9-null mutant, hr94, created by a large insertion, represents an extreme case of a deletion mutant. Its phenotype is a complete failure to replicate in nonpermissive cells, demonstrating the protein's essential nature. nih.gov Studies on C-terminally truncated UL9 proteins have shown varied effects; some truncations are inhibitory to viral replication, while others that terminate near residue 359 can actually potentiate plaque formation. nih.gov

Conditional Mutants: Temperature-sensitive (ts) mutants of UL9 have also been characterized. nih.gov These mutants function correctly at a permissive temperature but lose function at a higher, nonpermissive temperature. Studies with these ts mutants indicate that UL9 is critical for the early stages of HSV-1 DNA replication but appears to be dispensable for later stages, which are thought to proceed in an origin-independent manner. nih.gov

Effects of UL9 Overexpression and Transdominant/Potentiating Mutants on Viral Infection

The level of UL9 protein appears to be tightly regulated during infection, as overexpression can be inhibitory. nih.govasm.org This phenomenon has been exploited to identify mutants with transdominant or potentiating effects.

Overexpression: Overexpression of wild-type UL9, either from a high-copy-number plasmid or in cell lines containing many copies of the UL9 gene, inhibits the efficiency of plaque formation by wild-type HSV-1. nih.govasm.org This inhibition is thought to occur because excess UL9 remains bound to the origin of replication late in infection, which may block the transition from early, origin-dependent replication (Stage I) to later, origin-independent replication (Stage II). nih.gov

Transdominant Mutants: Certain mutants, when overexpressed, inhibit viral replication even more strongly than the wild-type protein. asm.org These are known as transdominant (or dominant negative) mutants. Mutations in helicase motifs I, II, and VI result in a transdominant phenotype. nih.govnih.gov These mutant proteins can still dimerize and bind the replication origin but lack helicase activity. nih.govnih.gov The proposed mechanism for their strong inhibitory effect is that they bind to the origin and prevent the assembly of a functional replication complex, effectively halting replication at Stage I. nih.gov

Table 2: Functional Effects of Overexpressed UL9 Variants

UL9 VariantKey Mutation(s)Effect on Plaque FormationProposed Mechanism of Action
Wild-Type UL9 NoneInhibitory asm.orgExcess protein binds origin, may inhibit transition to late-stage replication. nih.gov
Transdominant Mutant e.g., Mutations in helicase motifs I, II, or VI nih.govStrongly Inhibitory (Transdominant) nih.govBinds origin but lacks helicase activity, blocking replication initiation. nih.gov
Potentiating Mutant e.g., G354A in helicase motif V nih.govPotentiating (Enhances) nih.govUnstable; interacts with and reduces steady-state levels of wild-type UL9, overcoming its inhibitory effect. nih.govnih.gov

Compound and Gene Nomenclature

NameType
UL9Viral Protein / Gene
ICP6Viral Protein / Gene
lacZBacterial Gene
hr27Viral Mutant
hr156Viral Mutant
hr94Viral Mutant
UL9-MVMutant Protein

Vii. Methodological Approaches for Investigating Herpes Simplex Virus Type 1 Protein Ul9

Recombinant Expression and Purification Strategies for UL9 Protein

Investigating the biochemical properties of UL9 necessitates the production of pure, active protein. To achieve this, scientists utilize recombinant DNA technology to express the UL9 gene in various host systems.

Common expression systems include:

Baculovirus Expression Vector System: The UL9 gene is frequently expressed in insect cells (such as Spodoptera frugiperda or Sf9 cells) using a baculovirus vector. pnas.orgnih.govnih.gov This system is advantageous for producing large quantities of soluble, full-length protein that is often properly folded and functional. pnas.orgnih.gov

Bacterial Expression Systems: Escherichia coli is another common host for expressing UL9 or its specific domains. nih.govnih.govnih.gov For instance, the C-terminal DNA-binding domain has been successfully expressed as a glutathione (B108866) S-transferase (GST) fusion protein, which simplifies purification. nih.gov

Once expressed, the UL9 protein is purified from the host cell lysate through a series of chromatographic steps. The specific strategy can vary but often involves a multi-step process to achieve homogeneity. A typical purification scheme might involve initial separation using ion-exchange chromatography followed by affinity chromatography and finally size-exclusion chromatography or gradient centrifugation. asm.org

Table 1: Summary of a Multi-Step Purification Protocol for Recombinant UL9 from Insect Cells

Purification StepPrincipleOutcome
Nuclear Extract Preparation Isolation of nuclei from infected cells to enrich for the nuclear-localized UL9 protein.Initial enrichment of UL9 away from cytoplasmic proteins.
Phosphocellulose Chromatography Ion-exchange chromatography where the negatively charged phosphocellulose resin binds positively charged proteins. asm.orgSeparation of UL9 from other proteins based on charge. asm.org
Heparin-Agarose Chromatography Affinity chromatography that utilizes the high affinity of many DNA-binding proteins for the heparin ligand, which mimics the negatively charged backbone of DNA. asm.orgFurther purification of UL9 based on its DNA-binding properties. asm.org
Glycerol Gradient Centrifugation A final polishing step that separates molecules based on their sedimentation coefficient, which is related to mass and shape. asm.orgIsolation of highly pure and active UL9 protein, often greater than 95% free from contaminants. asm.org

Data sourced from a purification summary table for full-length UL9 expressed in a baculovirus system. asm.org

Other purification strategies include using affinity tags. For example, a GST-fusion of the UL9 DNA-binding domain was purified using glutathione agarose (B213101) affinity chromatography, followed by proteolytic cleavage with thrombin to release the UL9 domain. nih.gov Similarly, UL9 expressed in E. coli has been purified using an avidin (B1170675) resin. nih.gov

**7.2. In Vitro Biochemical Assays for UL9 Function

With purified protein available, researchers can perform a variety of in vitro assays to dissect the specific enzymatic activities of UL9.

UL9 possesses a DNA-dependent ATPase activity, meaning it hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi) in the presence of DNA, a function crucial for its helicase activity. nih.govnih.gov This activity is typically measured using colorimetric assays.

Malachite Green-Ammonium Molybdate Assay: This is a common method used to quantify the release of free phosphate from ATP hydrolysis. nih.gov The reaction mixture typically includes purified UL9, ATP, magnesium chloride (a required cofactor), and a DNA effector molecule, often single-stranded DNA (ssDNA) like M13 ssDNA, which stimulates the ATPase activity. nih.govnih.gov

Research findings indicate that the ATPase activity of UL9 is significantly stimulated by ssDNA. nih.govasm.org The presence of other viral proteins, such as the polymerase processivity factor UL42, can enhance the steady-state rate of ATP hydrolysis by UL9, particularly at subsaturating UL9 concentrations, suggesting UL42 facilitates the loading of UL9 onto DNA. nih.gov Studies have shown that a homodimer of UL9 is sufficient for DNA translocation coupled to ATP hydrolysis and that the catalytic rate is higher on partially duplex DNA compared to ssDNA. nih.gov

Table 2: Kinetic Parameters of UL9 ATPase Activity

DNA SubstrateParameterValue
Partially Duplex DNA (50 nM)Km for UL994 nM
Vmax25.0 ± 2.2 µM/min
Catalytic Efficiency265 min-1
Single-Stranded 38mer DNA (50 nM)Km for UL972 nM
Vmax17.8 ± 1.8 µM/min
Catalytic Efficiency245 min-1

Data represents the concentration of UL9 required for half-saturation of the DNA substrate for ATP hydrolysis. nih.gov

UL9 functions as a 3'-to-5' DNA helicase, an activity essential for unwinding the viral origin of replication. nih.govnih.gov This unwinding activity is measured by assays that detect the displacement of a DNA strand from a duplex substrate.

Strand Displacement Assay: The most common method involves a radiolabeled or fluorescently labeled DNA substrate. nih.govnih.gov This substrate is typically a partially double-stranded molecule, created by annealing a shorter, labeled oligonucleotide to a longer, single-stranded DNA (e.g., M13), leaving a 3' or 5' ssDNA tail. nih.govnih.gov When UL9 is added in the presence of ATP, it binds to the ssDNA tail and moves in the 3'-to-5' direction, displacing the annealed oligonucleotide. The unwound, labeled single strand is then separated from the larger duplex substrate by native polyacrylamide gel electrophoresis (PAGE). nih.gov The displaced strand migrates faster through the gel, allowing for its detection and quantification. nih.govnih.gov

Fluorescence-Based Assays: Continuous fluorometric assays have also been developed. oup.com One approach measures the displacement of fluorescent, nucleic acid-binding dyes from the duplex DNA as it is unwound. oup.comresearchgate.net Another method uses Förster resonance energy transfer (FRET), where fluorophores attached to the ends of the duplex DNA substrate produce a signal change upon strand separation. nih.gov

Studies have shown that while UL9 can unwind short duplex substrates on its own, its processivity is significantly enhanced by the HSV-1 single-stranded DNA-binding protein, ICP8, allowing it to unwind long DNA sequences. nih.govnih.gov The polymerase accessory protein UL42 also enhances UL9's helicase activity, but through a different mechanism than ICP8, suggesting they may act synergistically. nih.gov Mutations in the conserved helicase motifs of UL9 have been shown to abolish its helicase activity without necessarily affecting its ability to bind origin DNA. nih.gov

A primary function of UL9 is to specifically recognize and bind to the HSV-1 origins of replication (oriS and oriL). pnas.org This interaction is the first step in initiating DNA synthesis.

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift or gel retardation assay, EMSA is a rapid and sensitive method to detect protein-DNA interactions. nih.govnih.govwikipedia.org It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound DNA fragment. wikipedia.orglicorbio.comresearchgate.net In this assay, a labeled DNA probe containing the UL9 binding site from the viral origin is incubated with purified UL9 protein, and the mixture is subjected to electrophoresis. nih.gov The appearance of a slower-migrating band indicates the formation of a UL9-DNA complex. wikipedia.orgresearchgate.net

DNase I Footprinting: This technique provides higher-resolution information about the specific DNA sequence that a protein binds to. pnas.org A DNA fragment containing the binding site is labeled at one end and then incubated with the binding protein (UL9). The complex is then lightly treated with DNase I, an enzyme that cleaves the DNA backbone. The protein-bound DNA is protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments compared to a control reaction without the protein. DNase I footprinting analysis has precisely mapped the UL9 binding sites on oriS, revealing that UL9 interacts with two related sites, known as Box I and Box II, which are located on the arms of a palindromic sequence. pnas.org

Structural Biology Techniques Applied to UL9 and its Complexes (e.g., Electron Microscopy)

Understanding the three-dimensional architecture of UL9 and its complexes with DNA is crucial for a mechanistic understanding of its function.

Electron Microscopy (EM): EM has been used to directly visualize the nucleoprotein complex formed between UL9 and DNA containing the origin of replication. nih.gov These studies revealed that when UL9 binds to the origin, it covers a region of approximately 120 base pairs. nih.gov A key observation from EM is that the binding of UL9 causes a shortening of the apparent contour length of the DNA, which suggests that the DNA is wrapped around or condensed by the protein. nih.gov Furthermore, electron micrographs have shown that UL9 can mediate intermolecular interactions, bringing two separate DNA molecules together in a parallel orientation, forming DNA dimers. nih.gov

Cryo-Electron Microscopy (Cryo-EM): More recently, cryo-EM has provided high-resolution structural insights into the larger HSV-1 replication machinery. While a high-resolution structure of UL9 itself remains elusive, studies of the DNA polymerase holoenzyme (UL30/UL42) have helped to place UL9's initiation function into the broader context of the entire replisome. oup.com

Biophysical Characterization of UL9-DNA and UL9-Protein Interactions (e.g., Optical Tweezers for DNA Looping/Tethering)

Biophysical techniques, particularly at the single-molecule level, offer a dynamic view of the interactions between UL9 and DNA, moving beyond static pictures to observe real-time conformational changes.

Optical Tweezers: This powerful single-molecule technique allows for the precise manipulation and measurement of forces on individual DNA molecules. In studies of UL9, a long DNA molecule containing the oriS sequence is tethered between two microscopic beads, which are held in focused laser beams (the "tweezers"). By moving the beads, the DNA can be stretched, and the forces involved can be measured with high precision. This setup can be used to test models of DNA looping. biorxiv.org

A long-standing model proposed that UL9 binds to its two recognition sites (Box I and Box II) within oriS and brings them together, forming a DNA loop that facilitates the unwinding of the intervening AT-rich region. However, recent single-molecule studies using optical tweezers have challenged this simple model. biorxiv.org These experiments revealed that UL9 induces looping of oriS DNA very inefficiently. biorxiv.org Surprisingly, UL9 was found to form large DNA loops very efficiently on long DNA templates independent of the origin sequence. biorxiv.orgbiorxiv.org

Total Internal Reflection Fluorescence (TIRF) Microscopy: This single-molecule imaging technique has been used to observe UL9's ability to tether DNA molecules. In these experiments, one DNA molecule containing oriS is fixed to a surface, and another fluorescently labeled DNA molecule is introduced with UL9. The appearance of colocalized fluorescent signals demonstrates that UL9 can bring two separate DNA molecules together in trans. biorxiv.org This intermolecular tethering is transient and repetitive. biorxiv.org

These biophysical findings suggest that UL9's role in replication initiation may be more complex than simple origin looping, possibly involving the tethering of different DNA molecules to facilitate processes like recombination-dependent replication. biorxiv.orgbiorxiv.org

Cell-Based Assays for UL9 Function in Viral Context (e.g., Plasmid Replication Assays, Plaque Formation Assays)

Cell-based assays are indispensable tools for dissecting the function of the Herpes Simplex Virus Type 1 (HSV-1) UL9 protein within its natural biological context—the infected cell. These assays allow researchers to study the protein's role in viral DNA replication, the effects of its overexpression, and the functional consequences of mutations. Two of the most prominent and informative cell-based assays used in the study of UL9 are plasmid replication assays and plaque formation assays.

Plasmid Replication Assays

Plasmid replication assays are designed to specifically investigate the initiation of HSV-1 DNA replication. These assays typically involve the transfection of cultured mammalian cells with a set of plasmids. One plasmid carries the HSV-1 origin of replication (oriS or oriL), the cis-acting element where DNA synthesis begins. pnas.org The other plasmids express the seven essential HSV-1 replication proteins: UL9, ICP8 (UL29), the DNA polymerase (UL30/UL42), and the helicase-primase complex (UL5/UL8/UL52). nih.govnih.gov

By introducing these components into cells, researchers can reconstitute origin-dependent DNA replication. The function of UL9 as the origin-binding protein is central to this process. pnas.org The assay allows for the quantitative analysis of DNA replication, often by measuring the amplification of the ori-containing plasmid via techniques like Southern blotting or quantitative PCR. This system is highly adaptable for studying the effects of UL9 mutations. By introducing plasmids expressing mutant versions of UL9, scientists can assess how specific amino acid changes affect the protein's ability to initiate replication.

Plaque Formation Assays

Plaque formation assays are a fundamental technique in virology used to quantify infectious virus particles and to assess the efficiency of the viral replication cycle. youtube.com In the context of UL9 research, this assay is particularly valuable for studying the consequences of UL9 mutations or altered expression levels on the virus's ability to spread from cell to cell. nih.gov

The assay involves infecting a confluent monolayer of susceptible cells, such as Vero cells, with a diluted virus stock. oup.com The cells are then covered with a semi-solid overlay, which restricts the spread of progeny virions to neighboring cells. youtube.com This results in the formation of localized zones of cell death, or "plaques," each initiated by a single infectious virus particle. youtube.com The number of plaques can be used to calculate the viral titer in plaque-forming units per milliliter (PFU/mL). youtube.com

For UL9 studies, a variation known as the plaque reduction assay is frequently employed. nih.gov In this setup, cells are co-transfected with infectious HSV-1 DNA and a plasmid expressing either wild-type or a mutant UL9 protein. nih.govnih.gov This allows researchers to investigate the dominant-negative or inhibitory effects of certain UL9 variants on viral replication.

Detailed Research Findings from Cell-Based Assays

Cell-based assays have been instrumental in revealing critical aspects of UL9's function and regulation.

Inhibitory Nature of UL9 Overexpression: A key finding from plaque reduction assays is that the overexpression of wild-type UL9 is inhibitory to HSV-1 infection, leading to a significant decrease in plaque formation. nih.gov This suggests that the levels of UL9 protein must be tightly regulated during the viral life cycle for efficient replication to proceed. nih.govnih.gov

Modulation of DNA Binding Activity: Studies using N-terminally and C-terminally truncated UL9 mutants in plaque reduction assays have demonstrated that the N-terminal region of the protein can modulate the DNA binding activity of its C-terminal domain. nih.govnih.gov Certain N-terminal truncations relieve the inhibitory effect of UL9, and this relief correlates with a reduced ability to bind the origin of replication. nih.gov This has led to a model where UL9 may need to switch from a DNA-binding to a non-DNA-binding mode for the infection to progress efficiently. nih.gov

The table below summarizes findings from plaque reduction assays using various UL9 constructs.

UL9 ConstructDescriptionEffect on Plaque FormationCorrelation with Origin BindingReference
Wild-Type UL9 Full-length proteinStrongly inhibitory (~93% reduction)Efficient binding nih.gov
UL9-C/535-851 N-terminal truncation, contains DNA binding domainInhibitoryEfficient binding nih.govnih.gov
UL9-494-851 N-terminal truncation, contains DNA binding domainInhibitoryEfficient binding nih.govnih.gov
UL9-394-851 N-terminal truncation, contains DNA binding domainRelief of inhibitionDefective binding nih.govnih.gov
UL9-304-851 N-terminal truncation, contains DNA binding domainRelief of inhibitionDefective binding nih.govnih.gov
C-terminal Truncations (terminating near residue 359) Lack the DNA binding domainPotentiation of plaque formationN/A (lacks binding domain) nih.gov

Interaction with Cellular Proteins: Cell-based assays have also been crucial in identifying and characterizing the interaction of UL9 with host cell proteins. For instance, co-immunoprecipitation experiments in human cells have shown that UL9 interacts with the F-box protein NFB42. nih.gov This interaction, which is dependent on the phosphorylation of UL9, targets UL9 for degradation via the ubiquitin-proteasome pathway. nih.gov This finding suggests a mechanism for the regulation of UL9 levels within the cell, particularly in neurons where NFB42 is enriched. nih.gov

The following table outlines the key proteins involved in the UL9 degradation pathway identified through cell-based studies.

Interacting ProteinFunction in UL9 RegulationCellular ContextReference
NFB42 (FBXO2) Recognizes phosphorylated UL9 and links it to the SCF ubiquitin ligase complex.Enriched in the nervous system. nih.gov
Skp1 A core component of the SCF complex that interacts with NFB42.Part of the SCF ubiquitin ligase machinery. nih.gov
Cullin-1 A scaffold protein within the SCF complex.Part of the SCF ubiquitin ligase machinery. nih.gov
Cdc34 An E2 ubiquitin-conjugating enzyme that ubiquitinates UL9.Part of the ubiquitin-proteasome system. nih.gov
Rbx1 A component of the SCF complex that aids in E2 enzyme recruitment.Part of the SCF ubiquitin ligase machinery. nih.gov

Viii. Herpes Simplex Virus Type 1 Protein Ul9 As a Target for Antiviral Strategies

Rationale for Targeting UL9 in Antiviral Development

The Herpes Simplex Virus Type 1 (HSV-1) protein UL9, the origin-binding protein (OBP), is indispensable for the initiation of viral DNA replication. nih.gov Its critical functions make it a compelling target for the development of novel antiviral therapies. UL9 is a multifunctional protein that recognizes and binds to the viral origins of replication (oriS and oriL), and possesses DNA helicase activity to unwind the DNA at these origins. frontiersin.org This initiation step is a key control point in the viral life cycle. By targeting UL9, it is possible to halt viral replication at a very early stage, potentially preventing the cascade of events that leads to viral proliferation and disease.

The rationale for targeting UL9 is further strengthened by the fact that it is a viral-specific protein with functions that are distinct from those of host cell proteins. This specificity offers the potential for developing drugs with a high therapeutic index, minimizing off-target effects and associated toxicity. Current antiviral therapies for HSV-1, such as acyclovir (B1169) and its derivatives, primarily target the viral DNA polymerase. While effective, the emergence of drug-resistant strains necessitates the exploration of alternative viral targets like UL9.

Conceptual Approaches for Inhibiting UL9 Function

Several conceptual strategies have been explored to inhibit the function of UL9, focusing on its key activities and interactions.

Inhibition of UL9 Origin DNA Binding Activity

A primary approach to thwarting UL9 function is to prevent its initial binding to the viral origins of replication. This can be achieved through small molecules that either bind to UL9 and block its DNA-binding domain or interact with the origin DNA sequences to prevent UL9 recognition. Research has shown that certain molecules can interfere with this crucial first step. For instance, mutant forms of UL9 that are defective in origin binding have been shown to interfere with viral DNA replication. researchgate.net

One notable class of compounds that has been investigated for this purpose is the bis-netropsins. These molecules are minor groove-binding ligands that can selectively bind to the A+T-rich sequences within the HSV-1 origins of replication. frontiersin.org By binding to these sites, bis-netropsins can stabilize the DNA structure and inhibit the conformational changes, such as bending and melting, that are induced by UL9 and are necessary for the initiation of replication. frontiersin.org

Inhibition of UL9 Helicase Activity

Beyond its DNA binding role, UL9 possesses an intrinsic DNA helicase activity that is essential for unwinding the viral DNA at the origin. This enzymatic function presents another attractive target for inhibition. Inhibitors of UL9 helicase activity would prevent the separation of the DNA strands, thereby blocking the progression of DNA replication.

Antibodies directed against the C-terminal region of the UL9 protein have been shown to inhibit its Box I unwinding activity, which is linked to its helicase function. nih.gov This inhibition is thought to be related to the disruption of the interaction between UL9 and another essential replication protein, ICP8. nih.gov

Disruption of Essential Protein-Protein Interactions Involving UL9

UL9 does not function in isolation; it engages in a network of protein-protein interactions that are critical for the assembly of the replication machinery at the viral origin. Disrupting these interactions is a promising antiviral strategy. Key interactions include those with the viral single-stranded DNA-binding protein ICP8 and components of the helicase-primase complex (UL5, UL8, and UL52). nih.govnih.gov

The interaction between UL9 and the UL8 component of the helicase-primase complex is thought to be important for recruiting the complex to the origin of replication. nih.gov Similarly, the interaction with ICP8 is crucial for the unwinding of the origin DNA. nih.gov Furthermore, studies have identified an interaction between UL9 and the host cell F-box protein NFB42, which can lead to the degradation of UL9 via the ubiquitin-proteasome pathway. nih.gov This suggests that compounds that enhance this interaction could promote the degradation of UL9 and thus inhibit viral replication.

Interacting ProteinFunction of InteractionPotential Consequence of Disruption
ICP8 Promotes unwinding of the origin DNA. nih.govInhibition of origin unwinding and replication initiation.
UL8 Recruits the helicase-primase complex to the origin. nih.govFailure to assemble the replication machinery.
UL42 May act as an adapter protein to facilitate the entry of the DNA polymerase into the replication complex.Impaired DNA synthesis.
NFB42 (host protein) Targets UL9 for degradation via the ubiquitin-proteasome pathway. nih.govIncreased stability of UL9, potentially leading to dysregulated replication (if not for other inhibitory effects). Conversely, enhancing this interaction could be a therapeutic strategy.

Development of In Vitro Assays for Screening UL9 Inhibitors

The discovery of potent and specific UL9 inhibitors relies on the development of robust and efficient in vitro screening assays. These assays are essential for testing large libraries of compounds to identify potential lead candidates for drug development. A variety of assay formats can be adapted to target the different functions of UL9.

High-throughput screening (HTS) methods are particularly valuable for rapidly assessing large numbers of compounds. nih.gov For instance, a simple colorimetric-based β-galactosidase activity assay has been used to screen for inhibitors of the HSV-1 transactivator ICP0, and similar principles could be applied to develop assays for UL9-mediated functions. nih.gov

Fluorescence Resonance Energy Transfer (FRET)-based assays are well-suited for monitoring the helicase activity of UL9 in real-time. inknowvation.comresearchgate.net In such an assay, a DNA substrate is labeled with a FRET donor and acceptor pair. When the DNA is unwound by UL9, the distance between the fluorophores increases, leading to a change in the FRET signal. This provides a quantitative measure of helicase activity and can be used to screen for inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a powerful tool for studying protein-protein interactions and can be used to screen for compounds that disrupt the interaction between UL9 and its binding partners, such as ICP8 or UL8. nih.govresearchgate.net In this assay, one protein is attached to a donor bead and the other to an acceptor bead. If the proteins interact, the beads are brought into close proximity, generating a luminescent signal. Inhibitors of the interaction will disrupt this proximity and reduce the signal.

Other in vitro methods that can be employed include:

Quantitative PCR (qPCR): To measure the amount of viral DNA replication in the presence of potential inhibitors. nih.gov

Electrophoretic mobility shift assays (EMSA): To directly visualize the binding of UL9 to origin DNA and screen for inhibitors of this interaction. nih.gov

Assay TypeTarget FunctionPrinciple
Fluorescence Resonance Energy Transfer (FRET) Helicase ActivityMeasures changes in fluorescence energy transfer as a DNA substrate is unwound. inknowvation.comresearchgate.net
AlphaScreen Protein-Protein InteractionsDetects proximity of interacting proteins through a bead-based luminescent signal. nih.govresearchgate.net
Plaque Reduction Assay Overall Viral ReplicationQuantifies the inhibition of viral plaque formation in cell culture. springernature.com
Quantitative PCR (qPCR) DNA ReplicationMeasures the amount of viral DNA synthesized. nih.gov
Electrophoretic Mobility Shift Assay (EMSA) DNA BindingDetects the binding of UL9 to DNA by changes in electrophoretic mobility. nih.gov

Ix. Evolutionary Conservation and Comparative Analysis of Herpes Simplex Virus Ul9 Homologs

Comparative Genomics of UL9 Across Alphaherpesvirinae

Within the Alphaherpesvirinae subfamily, the UL9 gene is a conserved feature. nih.gov Homologs are present in closely related viruses such as HSV-2 and Varicella-Zoster Virus (VZV), as well as in more distant members like the avian Duck Enteritis Virus (DEV). nih.govscielo.br Comparative genomic analyses reveal that the gene arrangement in the unique long (UL) region of the genome, where UL9 resides, is largely collinear among alphaherpesviruses, underscoring a shared ancestry and functional constraints. nih.govscielo.br For instance, the gene order from UL1 through UL7 in DEV is identical to that of HSV-1, with the exception of a single gene absent in HSV-1. scielo.br

This conservation is not absolute across the entire protein. In both HSV-1 and HSV-2, a gene designated UL8.5 is present, which encodes a protein (OBPC) corresponding to the C-terminal domain of the full-length UL9 protein. nih.gov This shorter protein can also bind to origin sequences and may play a regulatory role, potentially inhibiting DNA synthesis in certain contexts. nih.govnih.gov The table below summarizes the presence and key features of UL9 homologs in representative alphaherpesviruses.

Table 1: Comparison of UL9 Homologs in Select Alphaherpesvirinae

Virus Genus UL9 Homolog Key Features
Human alphaherpesvirus 1 (HSV-1) Simplexvirus UL9 Prototype OBP; binds oriS/oriL; helicase activity. nih.gov
Human alphaherpesvirus 2 (HSV-2) Simplexvirus UL9 High sequence and functional homology to HSV-1 UL9. nih.gov
Varicella-zoster virus (VZV) Varicellovirus ORF51 Positional and functional homolog to UL9. nih.gov

Functional Divergence and Conservation of Origin-Binding Proteins in Different Herpesvirus Subfamilies (Alpha-, Beta-, Gammaherpesviruses)

A striking feature of herpesvirus evolution is the divergence of the DNA replication initiation machinery across the three major subfamilies: Alphaherpesvirinae, Betaherpesvirinae, and Gammaherpesvirinae. While the core replication enzymes—the DNA polymerase, the helicase-primase complex, and the single-strand DNA-binding protein—are conserved across all herpesviruses, the mechanism for recognizing the origin of replication shows significant variation. nih.gov

The UL9-based mechanism is largely exclusive to the Alphaherpesvirinae. nih.gov In contrast, a clear UL9 homolog is absent from the genomes of most beta- and gammaherpesviruses, such as Human Cytomegalovirus (HCMV) and Epstein-Barr Virus (EBV), respectively. nih.govstanford.edu These viruses employ alternative strategies to initiate DNA replication. Their origins of replication are generally more complex in structure than the HSV oriS and oriL, and they utilize different virus-encoded proteins for origin recognition. nih.gov For instance, EBV uses the EBNA1 protein to bind its origin of lytic replication, oriLyt.

Interestingly, a UL9 homolog has been identified in the genomes of Human herpesvirus 6 (HHV-6) and Human herpesvirus 7 (HHV-7), which are members of the Betaherpesvirinae subfamily. nih.govstanford.edu This suggests that the UL9-dependent initiation mechanism may represent an ancestral state that was subsequently lost or replaced in other betaherpesvirus lineages and in the entire Gammaherpesvirinae subfamily. The host range and replication kinetics also differ significantly, with betaherpesviruses having a more restricted host range and a slower replication cycle compared to alphaherpesviruses. nih.gov This functional divergence highlights a key evolutionary split, where different subfamilies evolved distinct solutions to the fundamental problem of initiating genome replication.

Table 2: Comparison of Origin-Binding Proteins Across Herpesvirus Subfamilies

Subfamily Representative Virus Origin-Binding Protein (OBP) Origin of Lytic Replication OBP Conservation
Alphaherpesvirinae Herpes Simplex Virus 1 (HSV-1) UL9 nih.gov Simple (oriS, oriL) with UL9 binding sites. nih.gov Conserved within subfamily. nih.gov
Betaherpesvirinae Human Cytomegalovirus (HCMV) No clear UL9 homolog. stanford.edu Complex (oriLyt). nih.gov UL9 homolog absent (except in HHV-6/7). stanford.edu
Betaherpesvirinae Human Herpesvirus 6 (HHV-6) UL9 homolog present. stanford.edu Contains UL9 binding site-like sequences. An exception within the subfamily. stanford.edu

| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | Zta (BZLF1) | Complex (oriLyt) with Zta-responsive elements. | No UL9 homolog. stanford.edu |

Evolutionary Insights into the Initiation of Viral DNA Replication Mechanisms

The study of UL9 and its functional counterparts provides a window into the evolutionary history of the Herpesviridae. Research suggests a stepwise evolution of the herpes simplex virus replicon, which consists of the cis-acting origin sequences (oriS/oriL) and the trans-acting initiator protein (UL9). nih.gov The divergence of this replicon system appears to be a major contributing factor to the branching of the herpesvirus family tree. nih.gov

The evolutionary model posits that while the core machinery for elongating DNA chains was established early and is highly conserved, the method of initiating this process was more plastic. nih.gov The presence of a UL9 homolog in some betaherpesviruses (HHV-6, HHV-7) but not others, and its complete absence in gammaherpesviruses, suggests that the loss of this specific initiator system occurred on multiple occasions or that alternative systems evolved to replace it. stanford.edu This evolutionary flexibility allowed different herpesvirus lineages to adapt their replication strategies, likely in conjunction with co-evolving with their specific hosts over millions of years. researchgate.netnih.gov

The initiation of replication is a critical control point in the viral life cycle. The evolution of distinct initiator proteins and origin sequences allowed for different regulatory controls to be imposed on viral DNA synthesis. For alphaherpesviruses, the UL9-ICP8 interaction is a key regulatory step. nih.gov For other herpesviruses, different viral and cellular proteins are involved, reflecting an adaptation to different cellular environments and latency strategies. For example, beta- and gammaherpesviruses establish latency in different cell types than the neuronal latency of alphaherpesviruses. nih.gov This diversification of the initiation mechanism is a testament to the evolutionary adaptability of herpesviruses, enabling them to infect a vast range of hosts and establish persistent, lifelong infections. nih.gov

X. Future Directions in Herpes Simplex Virus Type 1 Protein Ul9 Research

Elucidating Undiscovered Aspects of UL9 Regulation and Function

While the primary role of UL9 in initiating DNA replication is well-established, recent findings suggest a more complex regulatory landscape and a broader functional repertoire than previously understood. A key area for future investigation is the precise control of UL9's activities throughout the infection cycle. It has been proposed that the DNA binding activity of UL9 is actively regulated, as overexpression of the protein can inhibit viral plaque formation. nih.gov Research suggests that for a successful infection to proceed, UL9 may need to transition between a DNA-binding and a non-DNA-binding state, with sequences in the N-terminal region of the protein potentially playing a crucial role in this regulatory switch. nih.gov

Post-translational modifications are emerging as a critical layer of UL9 regulation. The protein is known to be phosphorylated during HSV-1 infection. nih.gov This phosphorylation is crucial for its interaction with a host protein, the neural F-box 42-kDa protein (NFB42). nih.gov NFB42, which is highly expressed in the nervous system, targets phosphorylated UL9 for polyubiquitination and subsequent degradation by the 26S proteasome. nih.gov This mechanism is hypothesized to be a key factor in establishing latency in neuronal cells by controlling the levels of the replication-initiator protein. nih.gov Further exploration of the specific kinases responsible for UL9 phosphorylation and the interplay with other viral or cellular factors that may modulate this process is a significant future direction.

Recent studies using advanced single-molecule techniques have challenged long-standing models of UL9 function. The prevailing hypothesis that UL9 initiates replication by looping the oriS DNA has been questioned by direct observation. biorxiv.orgbiorxiv.org Surprisingly, these studies demonstrated that UL9 does not efficiently induce looping at the oriS sequence. biorxiv.orgbiorxiv.org Instead, UL9 was found to very efficiently form large DNA loops at non-origin sequences and to tether separate DNA molecules together. biorxiv.orgbiorxiv.orgresearchgate.net This has opened up the possibility that UL9 plays an alternative or additional role in viral replication, such as facilitating DNA recombination, a process known to be important during the HSV-1 life cycle. biorxiv.orgresearchgate.net Elucidating the precise role and regulation of this DNA tethering and non-origin looping activity is a frontier in UL9 research.

Regulatory Mechanism Description Key Interacting Factors Potential Consequence Citation
Conformational Switching The N-terminal region may modulate the DNA-binding activity of the C-terminal domain, allowing a switch between binding and non-binding states.Internal protein sequencesRegulation of replication initiation and progression from origin-dependent to origin-independent replication. nih.gov
Phosphorylation UL9 is phosphorylated by cellular kinases during infection.Cellular Kinase(s)Primes UL9 for interaction with other proteins, such as NFB42. nih.gov
Ubiquitination & Degradation Phosphorylated UL9 is recognized by NFB42, leading to polyubiquitination and degradation by the proteasome.NFB42, Skp1, Cullin-1, Cdc34 (SCFNFB42 complex)Reduction of UL9 levels, potentially promoting the establishment of latency in neurons. nih.gov
Interaction with ICP8 The single-stranded DNA-binding protein ICP8 stimulates the helicase activity of UL9, enabling the unwinding of long DNA sequences.ICP8Efficient unwinding of viral DNA at replication forks. nih.gov
DNA Tethering/Looping UL9 can tether two DNA molecules together and induce looping on non-origin DNA.DNA (origin and non-origin)May facilitate DNA recombination rather than solely initiating replication via origin looping. biorxiv.orgbiorxiv.orgresearchgate.net

Advanced Structural and Dynamic Studies of UL9 and its Complexes in Live Cells

Much of our current understanding of UL9's structure and function comes from in vitro assays and studies of fixed cells. A major leap forward will involve visualizing the protein's behavior in real-time within the complex environment of a living, infected cell. Advanced microscopy techniques are critical for this endeavor. Live-cell fluorescence microscopy, which has been successfully used to track the egress of individual HSV-1 particles, could be adapted to study UL9. nih.govnih.gov By tagging UL9 with fluorescent proteins, researchers could track its expression, localization to the nucleus, and dynamic association with viral replication compartments as they form and mature. nih.gov

Single-molecule approaches, such as Förster resonance energy transfer (smFRET) and optical tweezers, have already provided groundbreaking insights into UL9's interaction with DNA. biorxiv.orgbiorxiv.orgnih.gov The next challenge is to apply these ultra-sensitive techniques in the cellular context to observe the conformational changes of a single UL9 protein or its complexes as they engage with the viral genome. Furthermore, high-resolution structural techniques like cryogenic electron microscopy (cryo-EM) will be invaluable. Cryo-EM has recently been used to reveal the intricate structural dynamics of the HSV-1 DNA polymerase (UL30) in different functional states. cssb-hamburg.de Similar studies on UL9, both alone and in complex with its binding partners (such as DNA, ATP, and the single-stranded DNA-binding protein ICP8), would provide an unprecedented level of detail, revealing the molecular mechanics of its helicase and DNA-binding activities.

Technique Potential Application for UL9 Research Type of Data Generated Citation
Live-Cell Fluorescence Microscopy Real-time tracking of fluorescently-tagged UL9 in infected cells.Spatiotemporal dynamics, localization to replication compartments, protein mobility. nih.govnih.govnih.gov
Single-Molecule FRET (smFRET) Probing conformational changes and interactions of individual UL9 molecules with DNA or other proteins.Real-time kinetics of binding, dissociation, and conformational changes. biorxiv.orgbiorxiv.orgnih.gov
Optical Tweezers Applying force to single DNA molecules to study UL9-mediated looping, tethering, and unwinding.Mechanical forces involved in UL9's functions; distinguishing between different functional models. biorxiv.orgbiorxiv.org
Cryogenic Electron Microscopy (Cryo-EM) Determining the high-resolution 3D structure of UL9 and its complexes in various functional states.Atomic-level structural models of UL9 bound to DNA, ATP, and other replication proteins. cssb-hamburg.de
Indirect Immunofluorescence Localization of UL9 protein within fixed, infected cells at different time points post-infection.Static snapshots of protein distribution and accumulation in nuclear structures. nih.gov

Integration of UL9 Research into Broader Viral Pathogenesis and Antiviral Design Paradigms

A deeper understanding of UL9's function and regulation has profound implications for our view of HSV-1 pathogenesis and the development of new antiviral therapies. The discovery of UL9 degradation via the NFB42 pathway in neurons provides a molecular basis for how the virus may control the switch between lytic replication and latency, a defining feature of its pathogenesis. nih.gov Investigating whether this pathway can be manipulated to either enforce latency or, conversely, to reactivate the virus for targeted elimination, presents a novel therapeutic paradigm. Furthermore, exploring the role of UL9 in the heterogeneous outcomes of infection at a single-cell level could reveal why some cells successfully clear the virus while others become viral factories. elifesciences.org

UL9's essential and multifunctional nature makes it an ideal target for antiviral drug development. mdpi.com Current antiviral treatments for HSV-1, such as acyclovir (B1169), primarily target the viral DNA polymerase, and resistance is a growing concern. cssb-hamburg.de Targeting a different, essential stage of the viral life cycle, such as replication initiation, is a key strategy to overcome this challenge. nih.govnih.gov Research has already shown that the UL9-DNA complex can serve as a platform for the rational design of new inhibitors. nih.gov For example, minor groove-binding ligands have been synthesized that specifically bind to the AT-rich spacer within the viral origin of replication. nih.gov These compounds are designed to stabilize the DNA structure and inhibit the unwinding activity of UL9. nih.gov Future work, informed by high-resolution structural data from cryo-EM, could lead to the development of highly specific small-molecule inhibitors that disrupt UL9's ATPase activity, its helicase function, or its interaction with other essential replication proteins like ICP8. This integration of basic biological research with medicinal chemistry holds the promise of producing a new class of anti-herpetic drugs that are less susceptible to existing resistance mechanisms.

Compound and Protein Table

NameTypeFunction/Relevance
Herpes Simplex Virus Type 1 Protein UL9 Viral ProteinOrigin-binding protein, DNA helicase, ATPase; initiates HSV-1 DNA replication.
ICP8 Viral ProteinSingle-stranded DNA-binding protein; stimulates UL9 helicase activity.
NFB42 (FBX2) Host ProteinF-box protein; targets phosphorylated UL9 for degradation.
Skp1 Host ProteinComponent of the SCF ubiquitin ligase complex.
Cullin-1 Host ProteinComponent of the SCF ubiquitin ligase complex.
Cdc34 Host ProteinE2 ubiquitin-conjugating enzyme.
ATP (Adenosine Triphosphate) Small MoleculeEnergy source for UL9's helicase and ATPase activities.
Pt-bis-netropsin Small MoleculeSynthetic DNA minor groove binder; potential inhibitor of UL9 activity.
Acyclovir Antiviral DrugNucleoside analog that inhibits viral DNA polymerase.
UL30 Viral ProteinCatalytic subunit of the HSV-1 DNA polymerase.
UL42 Viral ProteinProcessivity factor for the HSV-1 DNA polymerase.
UL5/UL8/UL52 Viral ProteinsHelicase-primase complex.
UL29 Viral ProteinGene name for ICP8.

Q & A

Q. What are the primary structural and functional domains of HSV-1 UL9 protein, and how are they characterized?

UL9 is a multifunctional protein with two key domains:

  • C-terminal domain (residues 535–851) : Mediates sequence-specific binding to HSV origins (oriS and oriL) via conserved motifs like RVKNL. DNase I footprinting and electrophoretic mobility shift assays (EMSAs) confirm its DNA-binding specificity .
  • N-terminal domain (residues 1–535) : Contains helicase motifs (Ia–VI) responsible for ATPase and 3′→5′ helicase activities. Truncation mutants (e.g., UL9/N lacking the C-domain) show enhanced ATPase activity, suggesting autoinhibition by the C-terminal region . Methodology: Domain mapping via truncation mutants, ATPase assays, and DNA-binding assays (e.g., EMSA).

Q. How is UL9 purified for in vitro studies, and what assays confirm its origin-binding and helicase activities?

UL9 is overexpressed in insect cells using baculovirus vectors and purified via affinity chromatography. Functional validation includes:

  • Origin-binding : EMSA with labeled oriS DNA and competition assays using non-specific DNA .
  • Helicase activity : Unwinding of partial duplex DNA substrates in ATP-dependent assays. ICP8 (viral single-strand DNA-binding protein) enhances processivity on long substrates (>500 bp) . Methodology: Baculovirus expression, nickel-affinity purification, and helicase assays with radiolabeled substrates.

Advanced Research Questions

Q. How does the interaction between UL9 and ICP8 enhance helicase processivity, and what experimental approaches elucidate this mechanism?

ICP8 binds UL9 via a C-terminal WPXXXGAXXFXXL motif, relieving autoinhibition and increasing helicase processivity. Key findings:

  • ICP8 stabilizes UL9-DNA interactions, reducing dissociation rates (single-molecule studies) .
  • ATPase assays show ICP8 stimulates UL9 activity on structured DNA but not linear duplexes . Methodology: Stopped-flow kinetics, ATPase/helicase assays with ICP8 mutants, and fluorescence resonance energy transfer (FRET).

Q. What role do conserved motifs (RVKNL, WPXXXGAXXFXXL) play in UL9's function, and how are they identified?

  • RVKNL motif : Critical for origin binding. Mutagenesis (e.g., alanine substitutions) disrupts oriS recognition .
  • WPXXXGAXXFXXL motif : Mediates ICP8 interaction. Deletion or point mutations (e.g., W851A) abolish stimulation of helicase activity . Methodology: Co-immunoprecipitation, yeast two-hybrid screens, and functional complementation assays.

Q. How do post-translational modifications regulate UL9 activity during different stages of infection?

  • Phosphorylation : Modulates DNA binding; inhibition by kinase inhibitors reduces replication efficiency .
  • Proteolytic cleavage : Caspases/calpains process UL9 into a 38-kDa fragment with dominant-negative effects . Methodology: Phospho-specific antibodies, protease inhibitors, and time-course Western blotting.

Q. What experimental models are used to study UL9's role in origin unwinding, and how do structural studies inform these mechanisms?

  • Atomic force microscopy (AFM) : Shows UL9 induces DNA looping and helical distortion at oriS, dependent on supercoiling .
  • NMR and cryo-EM : Reveal conformational changes in UL9-oriS complexes upon ATP binding . Methodology: Supercoiled plasmid substrates, KMnO4 footprinting for melted DNA detection, and structural modeling.

Q. How do host factors like Hsp40/Hsp70 influence UL9's origin-binding efficiency?

Hsp40/70 chaperones enhance UL9-oriS binding by 10-fold and stimulate ATPase activity. Hsp40 alone increases DNA unwinding in vitro . Methodology: Surface plasmon resonance (SPR) for binding kinetics, ATPase assays with recombinant Hsp40/70.

Q. How do discrepancies in UL9's helicase activity on different DNA substrates inform models of origin unwinding?

UL9 alone unwinds short duplexes (<50 bp) but requires ICP8 for longer substrates. ATP hydrolysis drives translocation, while ICP8 stabilizes unwound DNA . Methodology: Helicase assays with varying substrate lengths, single-molecule DNA curtains.

Tables

UL9 Functional Domains Key Motifs/Residues Assays for Validation
DNA-binding domain (C-terminal)RVKNL (residues 600–604)EMSA, DNase I footprinting
Helicase/ATPase domain (N-terminal)Helicase motifs Ia–VIATPase assays, helicase assays
ICP8 interaction motifWPXXXGAXXFXXL (C-terminal)Co-IP, helicase stimulation assays
UL9 Regulatory Mechanisms Experimental Tools Key Findings
Post-translational modificationsPhospho-specific antibodiesPhosphorylation inhibits DNA binding
Host chaperone interactionHsp40/70 recombinant proteinsEnhance origin binding and ATPase
Proteolytic cleavageCaspase inhibitorsGenerates dominant-negative fragments

Contradictions and Open Questions

  • Helicase substrate specificity : UL9 cannot unwind fully duplex oriS in vitro , yet in vivo studies suggest cooperative unwinding with ICP8 and UL8/5/52 helicase-primase .
  • Role of UL9 dimers : While UL9 forms homodimers, mutations disrupting dimerization (e.g., L43A) retain origin binding but fail to initiate replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.